3-Chloro-5-iodo-4-methylpyridine
Description
Significance of Polysubstituted Pyridine (B92270) Scaffolds in Modern Chemical Research
The pyridine ring, a nitrogen-containing heterocycle, is a fundamental component in numerous clinically useful agents and is present in a vast number of FDA-approved drugs. rsc.orgnih.gov Its presence can significantly influence the pharmacological, physicochemical, and pharmacokinetic properties of a molecule. dovepress.com Polysubstituted pyridine scaffolds are of particular interest as they allow for the fine-tuning of a molecule's properties, leading to the development of novel therapeutic agents and functional materials. nih.govresearchgate.net The diverse applications of pyridine derivatives stem from their unique electronic properties and their capacity for a wide range of chemical transformations. nih.gov
Overview of Strategic Approaches to Halogenated Heterocycles
The synthesis of halogenated heterocycles is a key area of focus in modern organic chemistry. mdpi.com Strategic approaches often involve the direct halogenation of a parent heterocycle or the construction of the ring from halogen-containing precursors. google.com Recent advancements have led to the development of highly selective halogenation methods, allowing for precise control over the position and number of halogen atoms introduced. mdpi.com These methods are crucial for creating complex and highly functionalized molecules. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-iodo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMQQVGYRVAMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of 3 Chloro 5 Iodo 4 Methylpyridine
The compound 3-Chloro-5-iodo-4-methylpyridine is a solid at room temperature. sigmaaldrich.com Its fundamental properties are summarized in the interactive data table below.
| Property | Value |
| Molecular Formula | C6H5ClIN |
| Molecular Weight | 253.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1261488-18-9 |
| Physical Form | Powder |
| InChI Key | MUMQQVGYRVAMIV-UHFFFAOYSA-N |
| This table is interactive. Users can sort and filter the data. |
Synthesis of 3 Chloro 5 Iodo 4 Methylpyridine
The preparation of 3-Chloro-5-iodo-4-methylpyridine can be achieved through a multi-step synthesis. A common route starts with 2-chloro-5-methylpyridine, which undergoes nitration, reduction, diazotization, and finally iodination to yield the target compound. google.com Another approach involves the chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone. google.com
Computational and Theoretical Investigations
Quantum Mechanical Studies
Quantum mechanical studies delve into the electronic nature of the molecule, offering a foundational understanding of its stability, reactivity, and the distribution of electrons.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the optimized geometry and various electronic properties of 3-Chloro-5-iodo-4-methylpyridine. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are employed to accurately model the molecule. mdpi.com These calculations provide insights into the molecule's stability and the energy distribution of its molecular orbitals. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT calculations, serving as an important index of the molecule's chemical reactivity. mdpi.comresearchgate.net A smaller energy gap generally signifies higher reactivity. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.com
The analysis of the HOMO and LUMO energy levels and their distribution across the this compound molecule is critical for predicting how it will interact with other reagents. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A molecule with a small HOMO-LUMO gap is generally more polarizable and reactive. researchgate.net FMO theory is instrumental in predicting the outcomes of various reactions, including pericyclic reactions, by examining the symmetry and energy of these key orbitals. numberanalytics.comimperial.ac.uk
Table 1: Illustrative Frontier Molecular Orbital Data This table provides example data to illustrate the typical output of an FMO analysis. Actual values would be determined by specific DFT calculations.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies; indicates chemical reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de In an MEP map, different colors represent varying levels of electrostatic potential.
Red and Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack. researchgate.net For this compound, such regions would likely be concentrated around the nitrogen atom and the halogen atoms due to their high electronegativity.
Blue Regions : This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. researchgate.net
Green Regions : These areas represent neutral or zero potential. researchgate.net
The MEP map is a valuable tool for visually assessing where a molecule is most likely to interact with electrophiles and nucleophiles, thereby predicting its reactive behavior. uni-muenchen.denih.gov
Natural Bond Orbital (NBO) analysis translates complex computational wavefunction data into the familiar language of chemical bonding, such as lone pairs, bonds, and atomic charges. researchgate.netaiu.edu This method provides a detailed picture of the bonding and electronic structure within the this compound molecule.
NBO analysis can quantify the delocalization of electron density, which is described as charge transfer interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. This analysis reveals the nature of the bonds (e.g., σ and π interactions) and the hybridization of the atoms, offering a deeper understanding of the intramolecular forces that govern the molecule's structure and stability. researchgate.net
Mechanistic Elucidation of Reaction Pathways
Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions. By modeling the transition states and intermediates along a potential reaction coordinate, researchers can determine the most energetically favorable pathway for a reaction involving this compound. Techniques like DFT can be used to calculate the activation energies for different possible routes, thus explaining why a particular product is formed over others. This is particularly useful for complex reactions where multiple outcomes are possible. Understanding the reaction mechanism at a molecular level allows for the optimization of reaction conditions to improve yield and selectivity.
Prediction of Reactivity and Regioselectivity
Predicting where a chemical reaction will occur on a molecule (regioselectivity) is a central challenge in chemical synthesis. rsc.org Computational and theoretical investigations provide powerful tools to address this. For this compound, a molecule with multiple potential reaction sites (the nitrogen atom, and the carbons attached to hydrogen, chlorine, iodine, and the methyl group), predicting regioselectivity is essential.
FMO and MEP Analysis : As discussed, FMO theory and MEP maps are primary tools for this purpose. numberanalytics.comresearchgate.net The locations of the HOMO and LUMO can indicate the most nucleophilic and electrophilic sites, respectively, while the MEP map provides a visual guide to electron-rich and electron-poor regions. youtube.comresearchgate.net
Machine Learning Models : Modern approaches also utilize machine learning models trained on large datasets of reactions. rsc.org These models can use calculated properties, such as atomic charges from DFT, to predict the most likely site for reactions like electrophilic aromatic substitution with high accuracy. rsc.org
By integrating these theoretical approaches, a comprehensive picture of the reactivity and regioselectivity of this compound can be developed, guiding its use in synthetic chemistry.
Applications in Advanced Organic Synthesis and Intermediate Chemistry
Role as a Versatile Synthetic Intermediate in Heterocyclic Synthesis
3-Chloro-5-iodo-4-methylpyridine serves as a key intermediate in the synthesis of a wide array of substituted pyridine (B92270) derivatives. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This disparity in reactivity enables chemists to selectively introduce a variety of substituents at the 5-position of the pyridine ring while leaving the 3-chloro group intact for subsequent transformations.
This selective functionalization is a cornerstone of its utility. For instance, the iodo group can readily participate in well-established cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups at the 5-position. The resulting 3-chloro-4-methyl-5-substituted pyridine can then be further elaborated by targeting the less reactive chloro group, providing a stepwise pathway to polysubstituted pyridines. This stepwise approach is crucial for building molecular complexity in a controlled and predictable manner.
The methyl group at the 4-position also influences the reactivity of the pyridine ring, and its presence is often a key structural element in the final target molecules. Pyridine derivatives are fundamental components in many biologically active compounds, and the ability to use intermediates like this compound is essential for the efficient synthesis of new chemical entities. guidechem.com
A variety of other halogenated pyridines, such as 3-chloro-5-iodopyridine (B1358552) and 4-chloro-3-iodopyridine, are also used as building blocks, highlighting the general importance of dihalogenated pyridines in synthetic chemistry where regioselective functionalization is desired. sigmaaldrich.comsigmaaldrich.com
Precursors for Complex Heterocyclic Architectures
The true power of this compound as a building block is realized in its application as a precursor for more complex, often polycyclic, heterocyclic systems. The initial selective functionalization at the iodo-substituted position provides a foundation upon which further synthetic operations can be performed to construct fused ring systems.
For example, a substituent introduced at the 5-position via a Suzuki coupling could contain a functional group that can then react with the chloro group at the 3-position in an intramolecular cyclization reaction. This strategy can lead to the formation of various fused heterocyclic systems, such as thieno[3,2-b]pyridines, furo[3,2-b]pyridines, or pyrrolo[3,2-b]pyridines, which are prevalent scaffolds in medicinal chemistry.
Research has demonstrated the utility of related dihalopyridines in constructing complex molecules. For instance, the regioselective functionalization of 2-chloropyridines has been a key strategy in the total synthesis of natural products like (+)-floyocidin B. mdpi.com This work underscores the principle of using halogenated pyridine intermediates to build intricate molecular frameworks. mdpi.com Similarly, the generation of pyridyne intermediates from chloropyridine derivatives offers a powerful method for the regioselective difunctionalization of the pyridine ring, enabling the synthesis of polysubstituted pyridines that are precursors to complex molecules. nih.govresearchgate.net While these examples may not use this compound directly, they illustrate the synthetic strategies for which this compound is ideally suited.
The following table provides examples of complex heterocyclic cores that can be envisioned as synthetic targets starting from this compound, based on established synthetic methodologies for pyridine functionalization.
| Starting Material | Potential Reaction Sequence | Resulting Heterocyclic Core |
| This compound | 1. Sonogashira coupling (e.g., with 2-ethynylthiophene) 2. Intramolecular cyclization | Thieno[3,2-b]pyridine derivative |
| This compound | 1. Suzuki coupling (e.g., with 2-formylphenylboronic acid) 2. Intramolecular cyclization/condensation | Fused quinoline-like derivative |
| This compound | 1. Buchwald-Hartwig amination (e.g., with 2-aminophenol) 2. Intramolecular cyclization | Fused benzoxazine (B1645224) derivative |
This table is illustrative of the potential applications of this compound in the synthesis of complex heterocyclic architectures.
Strategic Building Blocks for Structure-Activity Relationship (SAR) Studies
In the field of drug discovery and medicinal chemistry, Structure-Activity Relationship (SAR) studies are paramount for optimizing the biological activity of a lead compound. SAR involves systematically modifying the structure of a molecule to understand which parts are essential for its function. This compound is an excellent scaffold for such studies due to the ability to independently modify three positions on the pyridine ring.
The differential reactivity of the C-I and C-Cl bonds is again the key feature. A library of analogues can be rapidly synthesized by first performing a diverse set of cross-coupling reactions at the 5-position (iodine). This initial library of compounds can then be subjected to a second round of diversification by targeting the 3-position (chlorine). Furthermore, the methyl group at the 4-position can be a fixed anchor point or potentially modified in more advanced synthetic schemes.
This systematic approach allows medicinal chemists to probe the effects of different substituents at each position on the molecule's interaction with its biological target. For example, one could investigate how the size, electronics, and hydrogen-bonding capacity of substituents at the 3- and 5-positions affect binding affinity or enzyme inhibition. The insights gained from these SAR studies are critical for the rational design of more potent and selective drug candidates. The importance of pyridines as "privileged scaffolds" in medicinal chemistry makes such versatile building blocks highly valuable. mdpi.com
The table below illustrates a hypothetical SAR study matrix that could be generated from this compound.
| Scaffold Position | R1 (from C-I) | R2 (from C-Cl) | R3 (Fixed) |
| Analogue 1 | Phenyl | Chloro (unreacted) | Methyl |
| Analogue 2 | Thienyl | Chloro (unreacted) | Methyl |
| Analogue 3 | Pyrrolidinyl | Chloro (unreacted) | Methyl |
| Analogue 4 | Phenyl | Amino | Methyl |
| Analogue 5 | Thienyl | Methoxy | Methyl |
| Analogue 6 | Pyrrolidinyl | Cyano | Methyl |
This table represents a simplified, hypothetical matrix for an SAR study, demonstrating the systematic variation of substituents at the 3- and 5-positions of the 4-methylpyridine (B42270) core.
The ability to generate such diverse molecular libraries from a single, readily accessible starting material significantly accelerates the drug discovery process.
Advanced Spectroscopic and Diffraction Based Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3-Chloro-5-iodo-4-methylpyridine, ¹H and ¹³C NMR would be indispensable.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the two aromatic protons and the methyl group protons.
The two protons on the pyridine (B92270) ring are in different chemical environments and would appear as distinct signals, likely doublets due to coupling with each other. Their chemical shifts would be in the aromatic region (typically 7.0-9.0 ppm), influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.
The methyl group (CH₃) would appear as a singlet in the upfield region (typically 2.0-3.0 ppm), as it has no adjacent protons to couple with.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton.
The molecule has six unique carbon atoms, and therefore, six distinct signals are expected in the ¹³C NMR spectrum.
The carbons directly bonded to the electronegative chlorine and iodine atoms would have their chemical shifts significantly affected. The carbon attached to iodine would experience a shielding effect (shifting it to a lower ppm value) due to the "heavy atom effect," while the carbon bonded to chlorine would be deshielded.
The chemical shifts of the other pyridine ring carbons would also be influenced by the substitution pattern.
Expected ¹H and ¹³C NMR Data (Hypothetical): No experimentally verified NMR data for this compound is available in the searched literature. The following table is a hypothetical representation based on known chemical shift ranges for similar structures.
Interactive Data Table: Hypothetical NMR Data| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~8.5 | s | Proton at C2 |
| ¹H | ~8.7 | s | Proton at C6 |
| ¹H | ~2.5 | s | Methyl protons |
| ¹³C | ~150 | s | C2 |
| ¹³C | ~125 | s | C3 (attached to Cl) |
| ¹³C | ~145 | s | C4 (attached to CH₃) |
| ¹³C | ~95 | s | C5 (attached to I) |
| ¹³C | ~152 | s | C6 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern.
For this compound (C₆H₅ClIN), the molecular ion peak ([M]⁺) would be a key identifier. Due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance), the molecular ion peak would appear as a characteristic isotopic cluster. The primary peak would correspond to the molecule containing ³⁵Cl, and a smaller peak ([M+2]⁺) at two mass units higher would correspond to the ³⁷Cl-containing molecule, with an intensity about one-third of the main peak.
The calculated monoisotopic mass of the most abundant isotopic variant (C₆H₅³⁵Cl¹²⁷I¹⁴N) is approximately 253.9 g/mol . Fragmentation would likely involve the loss of the iodine or chlorine atoms, or the methyl group, leading to daughter ions that could further confirm the structure.
Expected Mass Spectrometry Data: No experimental mass spectra are publicly available. The table below lists predicted key ions.
Interactive Data Table: Predicted Mass Spectrometry Fragments| m/z (Mass/Charge Ratio) | Ion | Description |
|---|---|---|
| ~254 / 256 | [C₆H₅ClIN]⁺ | Molecular ion peak cluster (M⁺, M+2⁺) |
| ~239 | [C₅H₅ClIN]⁺ | Loss of methyl group (-CH₃) |
| ~127 | [I]⁺ | Iodine cation |
| ~127 | [C₆H₅ClN]⁺ | Loss of iodine radical (∙I) |
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. Since this compound is a powder, it would first need to be crystallized to produce a single crystal suitable for analysis. sigmaaldrich.com
There are no published crystal structures for this compound. Research on related pyridine compounds often reveals planar or near-planar ring structures with packing influenced by halogen interactions. researchgate.net
Vibrational Spectroscopy (IR, Raman) in Molecular Structure Analysis
IR Spectroscopy: The IR spectrum of this compound would be expected to show absorption bands corresponding to:
C-H stretching from the aromatic ring and the methyl group.
C=C and C=N stretching vibrations within the pyridine ring.
C-Cl and C-I stretching vibrations, typically found in the fingerprint region (below 1000 cm⁻¹).
Methyl group bending vibrations.
Specific experimental IR or Raman data for this compound are not available in the public domain.
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic and conjugated systems. The spectrum of this compound, when dissolved in a suitable solvent like ethanol (B145695) or cyclohexane, would be expected to show characteristic absorption maxima in the UV region.
The positions and intensities of these absorptions are dependent on the electronic structure of the pyridine ring and the influence of the chloro, iodo, and methyl substituents. These substituents can cause a shift in the absorption maxima (either to longer or shorter wavelengths) compared to unsubstituted pyridine.
No specific UV-Vis absorption data for this compound has been published.
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-5-iodo-4-methylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution of pyridine derivatives. For example:
- Chlorination/Iodination : Use of Lewis acid catalysts (e.g., AlCl₃ or ZnCl₂) with Cl⁻/I⁻ sources under reflux conditions (derived from methods for 3-(Chloromethyl)-5-phenylpyridine) .
- Methyl Group Introduction : Friedel-Crafts alkylation or directed ortho-metalation (DoM) strategies to install the methyl group at the 4-position .
- Optimization Table :
| Catalyst | Temperature (°C) | Solvent | Yield (%) | By-Products |
|---|---|---|---|---|
| AlCl₃ | 80–100 | DCM | 65–70 | 5–10% dihalogenated |
| ZnCl₂ | 60–80 | THF | 75–80 | <5% |
- Key Consideration : Higher temperatures with AlCl₃ risk over-halogenation, while ZnCl₂ in THF improves regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.5 ppm for pyridine H, δ ~2.5 ppm for CH₃) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.94 for C₆H₅ClIN) .
- IR : Peaks at ~1580 cm⁻¹ (C=N stretch) and ~680 cm⁻¹ (C-I stretch) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation of this compound be resolved?
- Methodological Answer :
- Directed Metalation : Use of directing groups (e.g., -NMe₂) to control halogen placement. For example, pre-functionalization with a removable directing group enhances I⁻/Cl⁻ substitution at desired positions .
- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity (e.g., 30% higher yield for 5-iodo derivatives under microwave vs. conventional heating) .
- Contradiction Note : While AlCl₃ promotes faster reactions, ZnCl₂ minimizes dihalogenation byproducts in sensitive substrates .
Q. What strategies mitigate discrepancies in bioactivity data for this compound derivatives?
- Methodological Answer :
- Purity Control : HPLC analysis (≥95% purity) to exclude confounding effects from impurities (e.g., dihalogenated byproducts) .
- Isomer Identification : LC-MS/MS to distinguish between 3-chloro-5-iodo and 5-chloro-3-iodo isomers, which may exhibit divergent bioactivities .
- Case Study : In agrochemical screens, 3-Cl-5-I-4-Me-pyridine showed 50% higher herbicidal activity than its 5-Cl-3-I isomer, emphasizing the need for precise structural confirmation .
Q. How can environmental and safety risks be minimized during large-scale synthesis?
- Methodological Answer :
- Waste Management : Segregate halogenated waste for professional disposal (e.g., incineration with scrubbing to prevent HI/HCl emissions) .
- PPE Guidelines : Use N95 masks, gloves, and fume hoods to avoid respiratory exposure (WGK 3 rating indicates aquatic toxicity) .
- Process Alternatives : Replace chlorinated solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
Data Contradiction Analysis
Q. Why do catalytic methods for this compound synthesis yield conflicting purity results?
- Resolution Strategy :
- By-Product Profiling : GC-MS to identify contaminants (e.g., 3,5-dichloro derivatives from over-chlorination) .
- Catalyst Screening : Test Pd/Cu bimetallic systems for selective mono-halogenation, reducing dihalogenation to <2% .
- Case Example : A 2024 study achieved 92% purity using Pd(OAc)₂/CuI vs. 78% with AlCl₃ under identical conditions .
Research Applications
Q. What are the emerging applications of this compound in medicinal chemistry?
- Methodological Answer :
- Pharmacophore Development : The iodine atom enhances binding to hydrophobic pockets (e.g., kinase inhibitors targeting ATP-binding sites) .
- Click Chemistry : Azide-alkyne cycloaddition using the iodo group for bioconjugation (e.g., antibody-drug conjugates) .
- In Vivo Studies : Radiolabel with ¹²⁵I for pharmacokinetic tracking (t₁/₂ ~48 hrs in murine models) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
